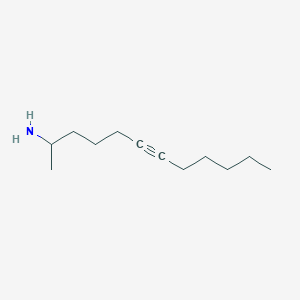

Dodec-6-YN-2-amine

Description

Nomenclature and Structural Characteristics within Alkyne-Amine Chemistry

The systematic IUPAC name for this compound is dodec-6-yn-2-amine. This name precisely describes its molecular structure: "dodec" indicates a twelve-carbon backbone, "-6-yn-" specifies a carbon-carbon triple bond (an alkyne) located at the sixth carbon atom, and "-2-amine" denotes an amino group (-NH2) attached to the second carbon atom.

The structure of this compound is characterized by a long, flexible aliphatic chain, which imparts lipophilic properties to the molecule. The presence of the internal alkyne introduces a rigid, linear segment within the carbon chain. The amine group at the second position provides a site for hydrogen bonding and acts as a basic center, influencing the compound's solubility and reactivity.

| Property | Description |

| Molecular Formula | C12H23N |

| IUPAC Name | This compound |

| Functional Groups | Alkyne (internal), Primary Amine |

| Carbon Chain | 12 carbons |

Significance of the Alkynyl Amine Motif in Organic Synthesis

The alkynyl amine motif is a valuable functional group combination in the field of organic synthesis. These compounds serve as versatile building blocks for the creation of more complex molecules, including those with potential biological activity. The alkyne group can participate in a variety of chemical transformations, such as cycloaddition reactions and coupling reactions, allowing for the construction of diverse molecular architectures.

The amine group, on the other hand, can be readily modified or used to introduce other functional groups. The interplay between the alkyne and amine functionalities allows for the synthesis of a wide range of nitrogen-containing heterocyclic compounds, which are prevalent in many pharmaceuticals and natural products. The aldehyde-alkyne-amine (A³) coupling reaction is a notable example of a powerful transformation that utilizes this motif to assemble complex molecules with high efficiency. nih.govacs.orgresearchgate.net

Overview of Academic Research Trajectories for this compound

While specific academic research exclusively focused on this compound is not extensively documented in publicly available literature, the broader class of long-chain alkynyl amines is being explored in several research areas. The unique combination of a lipophilic carbon chain and the reactive alkynyl amine functional group suggests potential avenues for investigation.

One potential research trajectory lies in the field of medicinal chemistry. The long carbon chain could facilitate the interaction of the molecule with biological membranes, while the alkynyl amine portion could serve as a pharmacophore or a linker for attaching to other biologically active molecules. nih.govacs.orgresearchgate.net For instance, similar structures are investigated for their potential as components in the synthesis of proteolysis-targeting chimeras (PROTACs). nih.govacs.org

Another area of interest is materials science. The ability of the alkyne group to undergo polymerization or be incorporated into larger polymer structures could be exploited to develop new materials with tailored properties. The amine group could also be used to modify the surface properties of materials.

Structure

3D Structure

Properties

CAS No. |

112218-12-9 |

|---|---|

Molecular Formula |

C12H23N |

Molecular Weight |

181.32 g/mol |

IUPAC Name |

dodec-6-yn-2-amine |

InChI |

InChI=1S/C12H23N/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12H,3-6,9-11,13H2,1-2H3 |

InChI Key |

BIQFTUVCIJULIA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC#CCCCC(C)N |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for Dodec 6 Yn 2 Amine

Convergent and Divergent Synthesis Pathways

The construction of the dodec-6-yn-2-amine carbon skeleton can be approached through both convergent and divergent strategies. Convergent synthesis, which involves the assembly of the target molecule from several independently prepared fragments, is often more efficient for complex molecules. In contrast, divergent synthesis begins with a common intermediate that is elaborated into a variety of related structures, though this is less commonly applied to the synthesis of a single target like this compound.

Approaches via Direct Amine Introduction

A primary strategy for the synthesis of this compound involves the direct introduction of the amine group at the C-2 position of a pre-formed dodec-6-yn-2-one precursor. Reductive amination stands out as a robust and widely used method for this transformation. wikipedia.orglibretexts.org This one-pot reaction typically involves the condensation of the ketone with an amine source, such as ammonia (B1221849) or an ammonia equivalent, to form an intermediate imine, which is then reduced in situ to the desired primary amine. wikipedia.orglibretexts.org

The direct reductive amination of ketones with ammonia is an attractive method for synthesizing primary amines. organic-chemistry.org Various reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the ketone. harvard.edu Catalytic hydrogenation using catalysts like Raney Nickel, Palladium on carbon (Pd/C), or Iridium complexes also provides an effective route. researchgate.netmdpi.com

A key challenge in this approach is the synthesis of the precursor, dodec-6-yn-2-one. A plausible route to this ketone is the oxidation of the corresponding alcohol, dodec-6-yn-2-ol. This alcohol could be synthesized via the addition of an ethynyl (B1212043) anion equivalent to pentanal, followed by coupling with a hexyl-bearing fragment.

| Catalyst/Reagent | Amine Source | Substrate Scope | Key Features |

| Raney-Ni, Pt/C, Pd/C, Ru/C, or Rh-C with a Lewis Acid (e.g., Ti(O-i-Pr)4) | (R)- or (S)-α-methylbenzylamine | Prochiral alkyl alkyl or aryl alkyl ketones | Two-step process involving asymmetric reductive amination followed by hydrogenolysis to yield α-chiral primary amines. researchgate.net |

| Cp*Ir complexes with a chiral N-(2-picolyl)sulfonamidato ligand | β-amino alcohols | Benzo-fused and acyclic ketones | Uses formic acid as the reducing agent; the chiral auxiliary is removed by oxidation. researchgate.net |

| Iridium-phosphate catalyst | Aromatic and aliphatic amines | Aliphatic ketones | Bifunctional catalyst allows for direct asymmetric reductive amination under hydrogenation conditions. mdpi.com |

| Ammonia borane (B79455) with trimethyl borate | Aliphatic and aromatic amines | Aldehydes and ketones | Solvent-free conditions. organic-chemistry.org |

| α-Picoline-borane with AcOH | Amines | Aldehydes and ketones | Can be performed in methanol, water, or neat. organic-chemistry.org |

Strategies Involving Alkynyl Group Formation

Convergent strategies that construct the carbon backbone by forming the internal alkyne have the advantage of using smaller, more readily available starting materials. The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, and has been extended to include alkyl halides. wikipedia.orgorganic-chemistry.org

A hypothetical convergent synthesis of this compound could involve the Sonogashira coupling of two fragments, for example, a protected 2-aminopentyne derivative with a 1-haloheptane, or 1-heptyne (B1330384) with a protected and halogenated 2-aminopentane (B145832) derivative. The latter approach is often more practical. For instance, coupling 1-heptyne with a protected 5-halopentan-2-one could yield the dodec-6-yn-2-one precursor, which would then undergo reductive amination.

The choice of catalyst is crucial for the success of the Sonogashira coupling. Typically, a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2) is used in conjunction with a copper(I) co-catalyst (e.g., CuI) and an amine base. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid the homocoupling of the terminal alkyne, which can be a significant side reaction. libretexts.org

| Palladium Catalyst | Copper Co-catalyst | Base | Substrate Scope | Key Features |

| Pd(PPh3)4 | CuI | Amine (e.g., n-butylamine, triethylamine) | Terminal alkynes and aryl/vinyl/alkyl halides | Standard conditions, widely applicable. wikipedia.orgorgsyn.org |

| PdCl2(PPh3)2 | CuI | Amine | Terminal alkynes and aryl/vinyl halides | Common and effective catalyst system. wikipedia.org |

| NHC-palladium complexes | CuI or Copper-free | Amine or other bases (e.g., K2CO3) | Aryl bromides and terminal alkynes | Can be used in both copper-catalyzed and copper-free systems. libretexts.org |

| Pd(PhCN)2Cl2/P(t-Bu)3 | Copper-free | Not specified | Aryl bromides | Room temperature reaction. organic-chemistry.org |

Stereochemical and Regiochemical Control in Synthesis

Enantioselective and Diastereoselective Routes

The amine at the C-2 position of this compound constitutes a chiral center, making enantioselective synthesis a critical consideration. Several strategies can be employed to control the stereochemistry at this position.

One approach is the asymmetric reduction of the precursor ketone, dodec-6-yn-2-one. This can be achieved using chiral reducing agents or catalytic systems. For example, oxazaborolidine-mediated reductions have been shown to be highly effective for the enantioselective reduction of alkynyl ketones. nih.gov

Alternatively, enantioselective reductive amination can be performed directly on the prochiral ketone. researchgate.netresearchgate.net This typically involves the use of a chiral amine auxiliary, such as (R)- or (S)-α-methylbenzylamine, which reacts with the ketone to form a pair of diastereomeric imines. researchgate.net After separation, the desired diastereomer is reduced, and the chiral auxiliary is subsequently removed to yield the enantioenriched primary amine. researchgate.net Catalytic asymmetric reductive amination using chiral metal complexes, such as those based on iridium or rhodium, with a prochiral amine source like ammonia, represents a more atom-economical approach. mdpi.comresearchgate.net

The synthesis of chiral propargylamines through the three-component coupling of an alkyne, an aldehyde, and an amine (A3 coupling) is another powerful strategy. Although this would not directly yield this compound, the methodologies are relevant for creating the chiral amine center in the presence of an alkyne.

Control of Triple Bond Position

The internal alkyne at the C-6 position presents a regiochemical challenge. While convergent syntheses like the Sonogashira coupling can directly install the alkyne at the desired position, an alternative strategy involves the isomerization of a more readily accessible alkyne isomer. The "alkyne zipper" reaction is a powerful method for the contra-thermodynamic isomerization of an internal alkyne to a terminal alkyne. wikipedia.orgmdpi.com This reaction is typically mediated by a strong base, such as potassium 3-aminopropylamide (KAPA), which is generated in situ from potassium hydride and 1,3-diaminopropane. wikipedia.org

For the synthesis of this compound, one could envision starting with a commercially available or easily synthesized isomer, such as dodec-2-yn-1-ol. biosynth.com This alcohol could be subjected to an alkyne zipper reaction to move the triple bond to the terminal position, yielding dodec-11-yn-1-ol. ub.edubiorxiv.org From this intermediate, the carbon chain could be extended, and the functional groups manipulated to install the amine at the C-2 position and the alkyne at the C-6 position. More directly, though less commonly, conditions can sometimes be found to isomerize a terminal alkyne to a specific internal position. mdpi.com

Development of Novel Synthetic Reagents and Catalytic Systems

Research in the synthesis of complex amines and alkynes continues to produce novel reagents and catalytic systems that offer milder reaction conditions, higher selectivity, and greater functional group tolerance.

For reductive amination, the development of biocatalysts, such as amine dehydrogenases (AmDHs) and reductive aminases (RedAms), offers a green and highly enantioselective alternative to traditional metal-based catalysts. researchgate.net These enzymes can catalyze the reductive amination of ketones with ammonia, providing direct access to chiral primary amines. researchgate.net

In the realm of alkyne synthesis, advances in Sonogashira coupling include the development of highly active palladium-N-heterocyclic carbene (NHC) complexes that can catalyze the reaction under mild conditions and with low catalyst loadings. libretexts.org Furthermore, copper-free Sonogashira reactions are increasingly favored to prevent the formation of undesired byproducts. organic-chemistry.orglibretexts.org

The alkyne zipper reaction has also seen improvements, with alternative base systems being explored to circumvent the use of hazardous reagents like potassium hydride. wikipedia.org

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry is paramount in modern synthetic planning, aiming to reduce environmental impact by optimizing resource efficiency and minimizing hazardous waste. The synthesis of this compound provides a valuable case study for applying these principles, particularly through high atom economy reactions, the use of catalytic processes, and the potential incorporation of renewable feedstocks.

Atom Economy and Waste Minimization

A primary goal of green chemistry is to design syntheses where the maximum number of atoms from the reactants are incorporated into the final product. This concept, known as atom economy, is a key metric for evaluating the efficiency of a chemical reaction. rsc.org

One of the most direct and atom-economical hypothetical routes to this compound is the reductive amination of the corresponding ketone, dodec-6-yn-2-one. This reaction typically involves the condensation of the ketone with an amine source, such as ammonia, to form an imine intermediate, which is then reduced in situ to the desired amine. jocpr.comwikipedia.org When using catalytic hydrogenation for the reduction step, the only theoretical byproduct is water, leading to a very high atom economy. wikipedia.org

Another highly efficient strategy is the three-component (A³/KA²) coupling reaction. A plausible KA² (Ketone-Alkyne-Amine) coupling to form this compound would involve reacting 2-butanone, 1-octyne, and ammonia. nih.gov This type of reaction is exceptionally powerful as it forms multiple bonds in a single step, often with high atom economy. acs.org

In contrast, more traditional, linear syntheses, such as those involving nucleophilic substitution with protecting groups, generally suffer from lower atom economy due to the generation of stoichiometric byproducts from protection, deprotection, and activation steps.

Interactive Table 1: Comparison of Hypothetical Synthetic Routes for this compound

| Synthetic Strategy | Key Reactants | Theoretical Byproducts | Atom Economy | Green Chemistry Advantages |

|---|---|---|---|---|

| Reductive Amination | Dodec-6-yn-2-one, Ammonia, H₂ | Water | High (~90%) | High atom economy; one-pot potential; avoids many stoichiometric reagents. jocpr.comfiveable.me |

| KA² Coupling | 2-Butanone, 1-Octyne, Ammonia | Water | High (~90%) | Convergent synthesis; builds complexity rapidly; often catalyzed. nih.govacs.org |

| Nucleophilic Substitution | 2-Bromododeca-6-yne, Ammonia | Ammonium Bromide | Moderate (~50%) | Stoichiometric byproducts; potential for over-alkylation; may require harsh conditions. |

Catalytic Methodologies

The use of catalysts is a cornerstone of green chemistry, as they can replace stoichiometric reagents, lower reaction energy requirements, and enable more selective transformations. rsc.org

For Reductive Amination: While classical reducing agents like sodium borohydride (B1222165) can be used, catalytic hydrogenation using earth-abundant metal catalysts (e.g., Nickel) or precious metal catalysts (e.g., Palladium, Platinum) represents a greener alternative. wikipedia.orgorganic-chemistry.org Furthermore, biocatalysis using enzymes such as amine dehydrogenases (AmDH) offers a highly selective and environmentally benign route for reductive amination, often proceeding in aqueous media under mild conditions. researchgate.net

For Multi-Component Coupling: The KA² coupling reaction is typically facilitated by a metal catalyst. Copper and gold nanoparticles have proven to be highly effective, often requiring very low catalyst loadings and sometimes enabling the reaction to proceed under solvent-free conditions. acs.orgrsc.org The use of recyclable, heterogeneous catalysts further enhances the green credentials of this method. rsc.org

For C-N Bond Formation: The "borrowing hydrogen" or "hydrogen auto-transfer" methodology has emerged as a highly atom-economic alternative for forming C-N bonds. rsc.orgbeilstein-journals.org In a hypothetical application, an alcohol (dodec-6-yn-2-ol) could be reacted directly with ammonia. A ruthenium or iridium catalyst temporarily "borrows" hydrogen from the alcohol to form an intermediate ketone, which then undergoes reductive amination, with the borrowed hydrogen being returned in the final reduction step, producing only water as a byproduct. rsc.org

Interactive Table 2: Potential Catalytic Systems for Key Synthetic Steps

| Reaction Step | Catalyst Type | Examples | Green Advantages |

|---|---|---|---|

| Imine Reduction | Heterogeneous Metal | Raney Nickel, Pd/C, PtO₂ | High activity, recyclability, use of H₂ as a clean reductant. wikipedia.org |

| Imine Reduction | Biocatalyst | Amine Dehydrogenase (AmDH) | High stereoselectivity, mild aqueous conditions, biodegradable. researchgate.net |

| KA² Coupling | Homogeneous/Nano | CuI, Au-nanoparticles, AgI | High atom economy, low catalyst loading, solvent-free potential. rsc.orgkcl.ac.ukorganic-chemistry.org |

| N-Alkylation | Borrowing Hydrogen | [Ru(p-cymene)Cl₂]₂, Iridium complexes | Uses alcohols directly, produces only water, high atom economy. rsc.orgbeilstein-journals.org |

| Alkyne Synthesis | Sonogashira Coupling | Palladium-phosphine complexes, Copper co-catalyst | Mild conditions, high functional group tolerance for C-C bond formation. researchgate.net |

Use of Renewable Feedstocks

A key long-term goal of green chemistry is to shift from petrochemical-based starting materials to renewable feedstocks. greenchemistry-toolkit.org The aliphatic nature of this compound makes it a candidate for synthesis from bio-based resources like plant oils and fatty acids. acs.orgacs.orgresearchgate.net

For example, the C₁₂ backbone could be constructed from smaller, bio-derived fragments.

Lauric Acid (C₁₂): This saturated fatty acid, abundant in coconut oil, could be a starting point. Functional group interconversions would be required to introduce the alkyne and amine functionalities.

Oleic Acid (C₁₈): This common unsaturated fatty acid could be cleaved (e.g., via ozonolysis) to yield shorter-chain aldehydes or carboxylic acids, which could then serve as precursors to the fragments needed for the this compound synthesis.

Biomass-derived Alcohols: Alcohols can be produced via fermentation of sugars from biomass. beilstein-journals.org These could be converted into the necessary alkyl halides or other precursors for coupling reactions.

Interactive Table 3: Potential Renewable Feedstocks for this compound Synthesis

| Renewable Source | Derived Precursor | Potential Use in Synthesis |

|---|---|---|

| Plant Oils (e.g., Coconut, Palm) | Lauric Acid (C₁₂) | Functionalized to Dodec-6-yn-2-one for reductive amination. |

| Plant Oils (e.g., Olive, Canola) | Oleic Acid (C₁₈) | Oxidative cleavage to produce C₈/C₉ aldehydes for KA² or Sonogashira coupling. |

| Lignocellulosic Biomass | Furfural, Levulinic Acid | Conversion to shorter alkyl chains (e.g., pentanol, butanol) for building block synthesis. |

| Algae Oils | Mixed Fatty Acids | Catalytic conversion to produce mixtures of long-chain di-acids or esters as versatile starting points. acs.org |

By strategically combining catalytic methods, prioritizing atom-economical reactions like reductive amination, and exploring pathways from renewable raw materials, the synthesis of this compound can be aligned with the core principles of sustainability and green chemistry.

Elucidation of Dodec 6 Yn 2 Amine Reactivity and Reaction Mechanisms

Reactions at the Alkyne Moiety

The reactivity of the internal alkyne in Dodec-6-yn-2-amine is central to its potential synthetic applications. The following sections explore key reaction classes that this functional group is expected to undergo.

Pericyclic Reactions: Focus on Cycloaddition Chemistry

Pericyclic reactions, which proceed through a cyclic transition state, offer a powerful method for the construction of cyclic molecules. For the alkyne in this compound, cycloaddition reactions are of particular interest.

The Huisgen 1,3-dipolar cycloaddition is a prominent reaction for forming five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile, such as an alkyne. wikipedia.org In the case of this compound, the internal alkyne can serve as the dipolarophile. A classic example is the reaction with an organic azide (B81097) to yield a 1,2,3-triazole. wikipedia.org

The thermal Huisgen cycloaddition with internal alkynes often requires elevated temperatures and can lead to a mixture of regioisomers. organic-chemistry.org However, the reaction can be catalyzed to enhance its rate and selectivity. While copper(I) catalysis is famously used for terminal alkynes, ruthenium catalysts have been shown to be effective for the cycloaddition of azides to internal alkynes, typically favoring the formation of 1,5-disubstituted triazoles. wikipedia.org

A hypothetical 1,3-dipolar cycloaddition between this compound and a generic azide is presented below, highlighting the potential for the formation of substituted triazoles.

Table 1: Hypothetical 1,3-Dipolar Cycloaddition of this compound

| Reactant 1 | Reactant 2 | Catalyst | Potential Product(s) |

| This compound | Organic Azide (R-N₃) | Thermal or Ru-based | 1,5-disubstituted 1,2,3-triazole |

Beyond 1,3-dipolar cycloadditions, the alkyne functionality of this compound could potentially participate in other cycloaddition reactions. For instance, [2+2] cycloadditions with ketenes or other suitable partners could lead to the formation of four-membered rings. The success of such reactions would be highly dependent on the specific reagents and reaction conditions.

Transition Metal-Catalyzed Alkyne Functionalization

Transition metal catalysis provides a versatile platform for the functionalization of alkynes, offering routes to a wide array of products under relatively mild conditions.

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing more complex amines, enamines, or imines. libretexts.org The internal alkyne of this compound is a potential substrate for such transformations. Both intermolecular and intramolecular hydroamination reactions of aminoalkynes have been reported, often catalyzed by various transition metals. libretexts.orgcapes.gov.br

For unactivated internal alkynes, catalysts based on early transition metals like titanium and zirconium, as well as lanthanides, have been shown to be effective. libretexts.orgacs.org Late transition metals, such as nickel, have also been employed in hydroamination reactions of alkynes. rsc.org The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and ligands. acs.org In the case of this compound, an intramolecular hydroamination could potentially lead to cyclic imines or enamines, while intermolecular reactions with other amines would yield more complex acyclic products.

The general outcome of a hydroamination reaction on an internal alkyne depends on the substitution of the amine. Primary amines typically yield imines after tautomerization of the initial enamine product, while secondary amines give stable enamines. libretexts.org

Table 2: Potential Hydroamination Reactions of this compound

| Reaction Type | Amine Source | Catalyst System | Potential Product |

| Intramolecular | Internal amine | Ti, Zr, or Lanthanide-based | Cyclic imine/enamine |

| Intermolecular | External primary amine | Au, Ni, or other transition metals | Substituted imine |

| Intermolecular | External secondary amine | Au, Ni, or other transition metals | Substituted enamine |

Research has shown that gold catalysts, in combination with a co-catalyst like Zn(OTf)₂, can effectively catalyze the intermolecular hydroamination of unactivated internal alkynes with aliphatic amines, which are typically challenging substrates due to their strong coordination to the metal center. nih.gov

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The alkyne moiety in this compound could be a participant in several types of cross-coupling reactions. For instance, Sonogashira coupling, which typically involves a terminal alkyne, has been adapted for certain internal alkynes. More relevant to this compound would be other palladium- or nickel-catalyzed cross-coupling reactions where the alkyne is functionalized.

While direct cross-coupling at the sp-hybridized carbons of an unactivated internal alkyne is challenging, sequential reactions can achieve a similar outcome. For example, a hydroboration of the alkyne can generate a vinylborane (B8500763) intermediate, which can then participate in Suzuki-Miyaura coupling reactions. The hydroboration of unsymmetrical internal alkynes can be achieved with high regioselectivity using cobalt-based catalysts. doi.org

Furthermore, aminoalkynes can undergo sequential reactions, such as a palladium-catalyzed Sonogashira coupling followed by a cyclization, to form complex heterocyclic structures. mdpi.com

Table 3: Potential Sequential Cross-Coupling Strategy for this compound

| Step | Reaction | Reagent | Intermediate/Product |

| 1 | Hydroboration | Pinacolborane, Co-catalyst | Vinylboronate ester |

| 2 | Suzuki-Miyaura Coupling | Aryl halide, Pd-catalyst, Base | Aryl-substituted alkene |

Sophisticated Spectroscopic and Structural Characterization of Dodec 6 Yn 2 Amine and Its Derivatives

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and conformational arrangements in the solid state. For chiral molecules such as Dodec-6-YN-2-amine, which possesses a stereocenter at the C2 position, single-crystal X-ray diffraction is the gold standard for determining the absolute stereochemistry (R or S configuration). mit.eduresearchgate.net

The process requires growing a high-quality single crystal of the target compound or a suitable crystalline derivative. The presence of a long, flexible dodecyl chain in this compound can present challenges to crystallization due to conformational disorder. msu.edu To overcome this, derivatization is often employed. For instance, reacting the primary amine with a rigid, chromophoric group like p-bromobenzoate can facilitate the formation of well-ordered crystals and introduces a heavy atom (bromine). msu.edu The presence of a heavy atom is crucial as it enhances anomalous scattering effects, which are the basis for the reliable assignment of absolute configuration. mit.edusoton.ac.uk

Once a suitable crystal is obtained and diffracts X-rays, the resulting diffraction pattern is analyzed. For a non-centrosymmetric crystal, the intensities of Friedel pairs (reflections from opposite sides of a crystal plane, hkl and -h-k-l) will show slight differences due to anomalous scattering. This difference allows for the determination of the absolute structure, often quantified by the Flack parameter, which should refine to a value near 0 for the correct enantiomer and 1 for the inverted structure. mit.edu

In a representative study of a chiral amine derivative, the absolute configuration was determined by forming a diastereomeric amide with a chiral auxiliary of known configuration, such as (−)-camphorsultam. mdpi.com The diastereomers can be separated and then crystallized. The known stereochemistry of the auxiliary acts as an internal reference, allowing for the unambiguous assignment of the unknown stereocenter in the molecule of interest through X-ray analysis. mdpi.com

Table 1: Illustrative Crystallographic Data for a Chiral Amine Derivative

This table presents hypothetical data based on typical values for organic compounds to illustrate the expected results from an X-ray crystallographic analysis of a derivative of this compound.

| Parameter | Value |

| Chemical Formula | C₁₉H₂₆BrNO₂ |

| Formula Weight | 380.32 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ (non-centrosymmetric, chiral) |

| a, b, c (Å) | 10.125(2), 15.456(3), 25.891(5) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 4055.1(14) |

| Z (molecules/unit cell) | 8 |

| Calculated Density (g/cm³) | 1.245 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 100(2) |

| Final R-factor (R₁) | 0.045 |

| Flack Parameter | 0.02(4) |

| Absolute Stereochemistry | R |

Advanced Chromatographic Purification and Analytical Techniques

The purification and analysis of this compound rely on advanced chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are essential for isolating the compound from reaction mixtures, separating its enantiomers, and quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for both the purification and analysis of this compound. Due to the lack of a strong chromophore in the molecule, detection often requires derivatization. Reagents such as dansyl chloride or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) can be reacted with the primary amine to introduce a highly fluorescent or UV-active tag, enabling sensitive detection. researchgate.netresearchgate.net

For the crucial task of separating the (R) and (S) enantiomers, chiral HPLC is the method of choice. yakhak.orginforang.com This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamate), are widely effective for resolving chiral amines. yakhak.org The separation is based on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector on the stationary phase. The choice of mobile phase, often a mixture of a hydrocarbon like hexane (B92381) and an alcohol modifier like 2-propanol, is critical for achieving optimal resolution. inforang.com The addition of acidic modifiers to the mobile phase can also improve peak shape and resolution for basic compounds like amines. nih.gov

Table 2: Representative Chiral HPLC Method for Enantiomeric Separation

This table provides an example of typical HPLC conditions for the chiral separation of a long-chain amine after derivatization.

| Parameter | Condition |

| Column | Chiralpak® IE (amylose tris(3,5-dichlorophenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (assuming derivatization with a UV-active tag) |

| Temperature | 25 °C |

| Analyte | N-derivatized this compound |

| Retention Time (S) | 12.5 min |

| Retention Time (R) | 14.8 min |

| Resolution (Rs) | > 2.0 |

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile compounds. However, primary amines like this compound can exhibit poor chromatographic behavior (e.g., peak tailing) due to their polarity and interaction with the stationary phase. h-brs.dechromatographyonline.com To address this, derivatization is commonly performed to reduce polarity and increase volatility. A frequent approach is acylation of the amine group, for example, by reaction with trifluoroacetic anhydride (B1165640) (TFAA). h-brs.deuta.edu

The resulting trifluoroacetamide (B147638) derivative is much less polar and chromatographs well on standard non-polar or medium-polarity capillary columns (e.g., DB-5ms or DB-17ms). h-brs.de The mass spectrum of the derivative provides a definitive fragmentation pattern that can be used for structural confirmation and identification.

Purification of terminal alkynes can also be achieved using specialized techniques such as silver ion chromatography, where the alkyne selectively coordinates with silver ions immobilized on a solid support. google.com Although this compound has an internal alkyne, this highlights the range of specialized chromatographic methods available for compounds containing such functional groups.

Table 3: Illustrative GC-MS Analytical Method

This table outlines typical parameters for a GC-MS analysis of this compound following derivatization.

| Parameter | Condition |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Analyte | N-trifluoroacetyl-Dodec-6-YN-2-amine |

| Injector Temp. | 280 °C |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Interface | 290 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | m/z 40-500 |

| Expected Rt | ~15.2 min |

Computational Chemistry and Theoretical Studies on Dodec 6 Yn 2 Amine Systems

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules like Dodec-6-yn-2-amine. By approximating the electron density, DFT can provide accurate predictions of various molecular attributes.

Electronic Structure and Molecular Orbital Analysis

A DFT analysis of this compound would involve the calculation of its fundamental electronic properties. This includes mapping the electron density distribution to identify regions susceptible to electrophilic or nucleophilic attack. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. For a molecule with an amine group (electron-donating) and an alkyne (electron-withdrawing character), the HOMO is expected to be localized primarily on the amine, while the LUMO would likely be centered around the alkyne's π-system.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound Note: These values are illustrative and would require specific calculations to be confirmed.

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

Prediction of Spectroscopic Parameters

DFT calculations are instrumental in predicting spectroscopic data, which can aid in the experimental characterization of this compound. By calculating the vibrational frequencies, one can generate a theoretical Infrared (IR) spectrum. Key vibrational modes would include the N-H stretches of the amine group, C-H stretches of the alkyl chain, and the characteristic C≡C stretch of the internal alkyne. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed and compared with experimental spectra to confirm the molecular structure.

Reaction Pathway and Transition State Analysis

Theoretical studies can map out potential energy surfaces for reactions involving this compound. This analysis is vital for understanding reaction mechanisms, identifying intermediates, and determining the structures of transition states. By calculating the activation energies associated with these transition states, researchers can predict the feasibility and kinetics of a given reaction, such as addition reactions across the alkyne or reactions involving the amine group.

Elucidation of Regio- and Stereoselectivity Mechanisms

For reactions where multiple products can be formed, DFT can elucidate the factors governing regioselectivity and stereoselectivity. By comparing the activation energies of the different pathways leading to various isomers, the most favorable reaction route can be determined. For this compound, this could be relevant in reactions such as the hydrohalogenation of the alkyne, where the halogen could add to either of the sp-hybridized carbons.

Analysis of Reactivity Descriptors

Global reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. These descriptors include chemical potential (μ), hardness (η), and electrophilicity (ω). The chemical potential indicates the tendency of electrons to escape from the system, while hardness measures the resistance to change in electron distribution. The electrophilicity index provides a measure of the molecule's ability to accept electrons. These parameters are valuable for predicting how this compound will behave in the presence of other reagents.

Table 2: Illustrative Global Reactivity Descriptors for this compound Note: These values are for demonstrative purposes and are derived from the hypothetical HOMO/LUMO energies in Table 1.

| Descriptor | Formula | Hypothetical Value |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.65 eV |

| Chemical Hardness (η) | E_LUMO - E_HOMO | 5.7 eV |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore its conformational landscape. Due to the flexible dodecyl chain, the molecule can adopt numerous conformations. MD simulations can identify the most stable, low-energy conformers and the energy barriers between them. Furthermore, these simulations can model intermolecular interactions, such as hydrogen bonding involving the amine group, both between this compound molecules and with solvent molecules. This provides insight into the bulk properties and solution-phase behavior of the compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms a complex wavefunction into a localized form that aligns with the familiar Lewis structure concepts of lone pairs and chemical bonds. uni-muenchen.de This analysis provides quantitative insight into intramolecular and intermolecular bonding and interactions. uni-muenchen.debiointerfaceresearch.com By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the energetic significance of hyperconjugative interactions and charge delocalization using second-order perturbation theory. wisc.eduresearchgate.net

Table 1: Illustrative NBO Analysis Data for this compound This table is a hypothetical representation of results from an NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N | σ(C2-C3) | 3.5 | n → σ |

| LP (1) N | σ(C2-H) | 2.1 | n → σ |

| σ (C5-C6) | σ(C7-C8) | 1.8 | σ → σ |

| π (C6-C7) | π(C6-C7) | 15.2 | π → π |

E(2) represents the stabilization energy from the donor-acceptor interaction.

Theoretical Studies on Reaction Kinetics and Thermodynamics

Theoretical studies are crucial for predicting the reaction kinetics and thermodynamics of chemical processes. rsc.org Methods like Density Functional Theory (DFT) and high-level ab initio calculations (e.g., CCSD(T)) are used to map potential energy surfaces, identifying the geometries of reactants, transition states, and products. rsc.orgfrontiersin.org From these surfaces, key thermodynamic parameters like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be calculated, alongside kinetic parameters such as activation energies (Ea) and rate constants (k). researchgate.netresearchgate.net

For this compound, kinetic studies would likely focus on its atmospheric oxidation, primarily initiated by hydroxyl (•OH) radicals, a dominant atmospheric oxidant. frontiersin.org Computational models can predict the activation barriers for hydrogen abstraction from different sites on the molecule (e.g., from the amino group vs. the alkyl chain). frontiersin.org The branching ratios for these competing pathways can then be determined, revealing the most likely initial degradation products. researchgate.net Such studies on other amines have shown that reactions with •OH radicals are often fast, with lifetimes on the order of days. ccsnorway.com

Table 2: Hypothetical Kinetic and Thermodynamic Parameters for H-Abstraction from this compound by •OH Radical This table presents a hypothetical comparison of reaction parameters.

| Reaction Site | Ea (kcal/mol) | k (298 K) (cm³ molecule⁻¹ s⁻¹) | ΔG (kcal/mol) |

| H-abstraction from N-H | 4.5 | 2.5 x 10⁻¹¹ | -15.2 |

| H-abstraction from C2-H | 6.8 | 1.1 x 10⁻¹² | -18.0 |

| H-abstraction from C5-H | 8.2 | 5.4 x 10⁻¹³ | -22.5 |

Exploration of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are essential for modern technologies like optical signal processing and data storage. frontiersin.orgrsc.org Computational chemistry is a powerful tool for predicting the NLO response of molecules, guiding the synthesis of new materials. researchgate.net Key NLO properties calculated include the linear polarizability (α), the first hyperpolarizability (β), and the second hyperpolarizability (γ). nih.gov Organic molecules featuring electron-donating (D) and electron-accepting (A) groups connected by a π-conjugated system often exhibit large NLO responses. frontiersin.org

This compound possesses an electron-donating amino group and a π-system in its alkyne bond, making it a candidate for NLO activity. Theoretical exploration would involve calculating its NLO properties using methods like DFT. nih.gov The results would quantify its potential for applications such as second-harmonic generation. Studies on similar structures show that modifying the donor, acceptor, or π-linker can significantly tune the NLO response. frontiersin.org

Table 3: Predicted NLO Properties of this compound (Illustrative) This table shows hypothetical NLO data calculated using a computational method like DFT/B3LYP.

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | 2.15 |

| Mean Polarizability (<α>) | 185.4 |

| First Hyperpolarizability (β_total) | 75.2 |

| Second Hyperpolarizability (<γ>) | 2.8 x 10⁴ |

Computational Prediction of Novel this compound Derivatives

A significant advantage of computational chemistry is its ability to design and screen novel molecules in silico before undertaking expensive and time-consuming synthesis. researchgate.net By starting with a parent structure like this compound, researchers can create a virtual library of derivatives and predict their properties. frontiersin.orgnih.gov For instance, to enhance NLO properties, one might add a strong electron-withdrawing group (e.g., -NO₂, -CN) to the opposite end of the alkyl chain. To modify reactivity or solubility, functional groups could be added to the alkyl backbone. Molecular docking studies could also predict the binding affinity of derivatives to biological targets. biointerfaceresearch.comjournalsarjnp.com

Table 4: Hypothetical Derivatives of this compound for Computational Screening

| Derivative Name | Modification | Target Property for Enhancement |

| 12-Nitro-dodec-6-yn-2-amine | Add -NO₂ group at C12 | Nonlinear Optical (NLO) Response |

| Dodec-6-yn-2,11-diamine | Add -NH₂ group at C11 | Chelating Ability / Basicity |

| 1,1,1-Trifluoro-dodec-6-yn-2-amine | Replace C1 methyl with -CF₃ | Lipophilicity / Binding Affinity |

| Dodec-6-yn-2-ol-amine | Add -OH group at C3 | Polarity / Solubility |

Theoretical Environmental Fate of Amine-Containing Compounds (General Class)

The environmental fate of amine-containing compounds is a subject of significant research, particularly concerning their atmospheric degradation. ieaghg.orgcopernicus.org When released into the atmosphere, aliphatic amines are subject to chemical transformation, transport, and deposition. ccsnorway.com

The primary atmospheric sink for most amines is oxidation initiated by radicals, especially the hydroxyl radical (•OH) during the day and the nitrate (B79036) radical (NO₃•) at night. copernicus.orgrsc.org Theoretical modeling indicates that these reactions can lead to a variety of degradation products, including aldehydes, nitrosamines, and nitramines. ieaghg.orgcopernicus.org There is environmental concern regarding some of these degradation products, such as nitrosamines, due to their potential health impacts. ieaghg.orgcopernicus.org

The physical properties of the amine also dictate its environmental partitioning. Water-soluble amines may be removed from the atmosphere via wet deposition (rainout). ccsnorway.com In aquatic or soil environments, sorption to solids and biodegradation are key processes. canada.caresearchgate.net While many simple alkanolamines are considered biodegradable, some more complex or sterically hindered amines may show greater persistence in the environment. researchgate.net Computational models are used to predict these degradation pathways and estimate the environmental concentrations of both the parent amine and its transformation products. copernicus.org

Design, Synthesis, and Academic Applications of Dodec 6 Yn 2 Amine Derivatives and Analogues

Structural Modification Strategies to Access Diverse Scaffolds

There is no available scientific literature detailing specific strategies for the structural modification of Dodec-6-yn-2-amine. While general methodologies exist for the modification of alkynes and amines, research documenting their application to this specific molecule, including functional group interconversions, chain extensions or branching, and stereoselective modifications, could not be located.

Synthesis of Heterocyclic Systems Incorporating this compound Fragments

No published research describes the synthesis of heterocyclic systems that specifically incorporate the this compound fragment. The dual functionality of an internal alkyne and a secondary amine suggests potential for intramolecular cyclization reactions to form nitrogen-containing heterocycles, or for use as a building block in multicomponent reactions. For instance, reactions like the Paal-Knorr synthesis for pyrroles, or various cycloaddition reactions involving the alkyne, are theoretically conceivable. However, no studies have been published demonstrating these transformations with this compound. General methods for synthesizing heterocyclic compounds from various amine and alkyne precursors are well-established, but specific examples utilizing this compound are absent from the literature. medchemexpress.comresearchgate.netopenmedicinalchemistryjournal.comchemmethod.com

Development of this compound-Based Catalytic Ligands

The development of catalytic ligands derived from this compound is an unexplored area. The amine functionality could serve as an anchor point for coordination to a metal center, and the long alkyl chain could influence solubility and steric properties of a potential catalyst. Amine-containing molecules are frequently used as ligands in catalysis, for example in copper-catalyzed azide-alkyne cycloadditions or for modifying the properties of photoredox catalysts. beilstein-journals.orgnih.gov However, the scientific literature contains no reports on the synthesis or catalytic activity of ligands based on the this compound scaffold.

Integration into Advanced Materials and Polymer Architectures

There are no documented instances of this compound being integrated into advanced materials or polymer architectures. The presence of both an amine and an alkyne suggests potential utility as a monomer or a cross-linking agent. For example, the amine could react with epoxides or acyl chlorides to form polymers, and the alkyne could be used for post-polymerization modification via "click" chemistry or for creating covalent organic frameworks (COFs). monash.edumdpi.comgoogle.com Despite these theoretical possibilities, no research has been published on the use of this compound in materials science.

Exploration as Molecular Probes in Chemical Biology Research

The potential of this compound or its derivatives as molecular probes in chemical biology has not been investigated in any published research. The alkyne group is a common feature in bioorthogonal chemistry, often used as a "handle" for attaching fluorescent dyes or other reporter tags to biomolecules. The long carbon chain could facilitate interaction with lipid membranes or hydrophobic pockets in proteins. However, without dedicated studies, its utility as a chemical probe remains entirely speculative.

Future Perspectives and Emerging Research Avenues in Dodec 6 Yn 2 Amine Chemistry

Automated Synthesis and High-Throughput Experimentation

The future of synthesizing complex molecules like Dodec-6-YN-2-amine is increasingly pointing towards automated processes and high-throughput experimentation (HTE). rsc.orghelgroup.com These technologies are poised to revolutionize the discovery and optimization of chemical reactions by allowing for a massive number of experiments to be conducted in parallel with high precision and reproducibility. rsc.orghelgroup.com For a molecule such as this compound, which contains both an alkyne and a chiral amine, automated platforms could rapidly screen various catalysts, solvents, and reaction conditions to identify optimal synthetic routes.

The integration of automated synthesis with analytical techniques is a key aspect of this evolution. nih.gov Robotic systems can be programmed to not only perform reactions but also to monitor their progress in real-time using techniques like HPLC, Raman, and NMR spectroscopy. nih.gov This feedback loop enables dynamic optimization, where the system can adjust conditions on the fly to improve yield or selectivity. nih.gov For the synthesis of this compound, this could be particularly useful in fine-tuning the stereoselective synthesis of the amine group or in managing the reactivity of the alkyne moiety. The development of such integrated systems promises to accelerate the discovery of novel applications for this and other complex molecules. nih.gov

| Parameter | Conventional Synthesis | Automated HTE Approach |

| Experiment Throughput | Low (one at a time) | High (hundreds to thousands simultaneously) rsc.org |

| Reaction Optimization | Slow, iterative process | Rapid, parallel screening of conditions rsc.org |

| Data Generation | Limited datasets | Large, high-quality datasets for modeling acs.org |

| Reproducibility | Prone to human error | High precision and consistency helgroup.com |

Machine Learning and Artificial Intelligence in Reaction Discovery

The synergy between artificial intelligence (AI) and chemistry is opening new frontiers in the prediction of reaction outcomes and the discovery of novel transformations. chemrxiv.orgijsetpub.com Machine learning (ML) models, trained on vast datasets of chemical reactions, can predict the feasibility and potential products of a given reaction with increasing accuracy. acs.orgresearchgate.net For this compound, AI could be employed to predict its reactivity in a wide range of chemical transformations, identifying potential side reactions and helping to design more efficient synthetic pathways.

Furthermore, AI is being used to predict the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of molecules. greenstonebio.comnih.gov By inputting the structure of this compound into a trained neural network, researchers could gain insights into its potential biological activity and safety profile without the need for initial, resource-intensive laboratory experiments. greenstonebio.com This predictive power can guide the design of new derivatives of this compound with tailored properties for specific applications in materials science or medicine. nih.gov The development of more sophisticated AI models promises to accelerate the discovery of new molecules and reactions, making the exploration of chemical space more efficient and targeted. acs.orgchemrxiv.org

| AI/ML Application | Potential Impact on this compound Research |

| Reaction Prediction | Identification of optimal synthetic routes and prediction of byproducts. researchgate.net |

| Property Prediction | In silico estimation of physical, chemical, and biological properties. greenstonebio.comnih.gov |

| De Novo Design | Generation of novel derivatives with desired functionalities. |

| Data Analysis | Extraction of insights from large experimental datasets. acs.org |

Bio-inspired Synthesis and Catalysis

The principles of biosynthesis and enzymatic catalysis offer a powerful and sustainable approach to chemical synthesis. whiterose.ac.uk Biocatalysis, the use of enzymes to catalyze chemical reactions, is particularly attractive for the synthesis of chiral molecules like this compound. unito.itmdpi.com Enzymes such as transaminases, imine reductases, and amine dehydrogenases can produce chiral amines with high enantioselectivity under mild reaction conditions. acsgcipr.orgacs.org The application of these biocatalysts could lead to greener and more efficient synthetic routes to enantiomerically pure this compound, avoiding the use of heavy metals and harsh reagents often employed in traditional asymmetric synthesis. mdpi.comresearchgate.net

Bio-inspired synthesis also involves mimicking natural processes to construct complex molecular architectures. whiterose.ac.ukrsc.org For a long-chain molecule like this compound, bio-inspired strategies could involve the use of self-assembling systems or templates to control the conformation and reactivity of the molecule. The study of how organisms produce long-chain fatty acids or polyketides could provide inspiration for novel synthetic methodologies applicable to this compound. The development of new biocatalysts through directed evolution and protein engineering will further expand the toolbox for the sustainable synthesis of this and other valuable chemicals. mdpi.com

Advanced Functional Materials Development

The unique combination of a long alkyl chain, a reactive alkyne group, and a functional amine in this compound makes it a promising building block for the development of advanced functional materials. idu.ac.idtu-dresden.de The amine group can be functionalized to create polymers with specific properties, such as enhanced CO2 capture capabilities or catalytic activity. rsc.org Amine-functionalized polymers have shown significant potential in applications ranging from gas separation to drug delivery. polysciences.commdpi.com

The alkyne moiety in this compound offers a versatile handle for further chemical modifications, including click chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). acs.org This allows for the straightforward attachment of this compound to other molecules or surfaces, enabling the creation of tailored materials with specific functionalities. For instance, it could be incorporated into metal-organic frameworks (MOFs) to enhance their gas separation performance or used to create novel polymer architectures. nih.gov The long alkyl chain can influence the material's physical properties, such as solubility and self-assembly behavior. ontosight.ai

| Functional Group | Potential Application in Materials Science |

| Amine Group | Polymer functionalization, CO2 capture, catalysis, drug delivery. rsc.orgpolysciences.com |

| Alkyne Group | Click chemistry, surface modification, polymer cross-linking. acs.org |

| Long Alkyl Chain | Tuning solubility, self-assembly, and liquid crystalline properties. ontosight.ai |

Mechanochemical Synthesis Approaches

Mechanochemistry, the use of mechanical force to induce chemical reactions, is emerging as a powerful and environmentally friendly alternative to traditional solvent-based synthesis. nih.gov By grinding or milling solid reactants, chemical transformations can be achieved with minimal or no solvent, often leading to faster reaction times and different product selectivities compared to solution-phase chemistry. nih.govrsc.org

Q & A

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–100°C | Higher temps risk side reactions |

| Catalyst Loading | 5–10 mol% CuI | Below 5% slows alkyne coupling |

| Solvent Polarity | THF (ε = 7.6) | Low polarity minimizes hydrolysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.